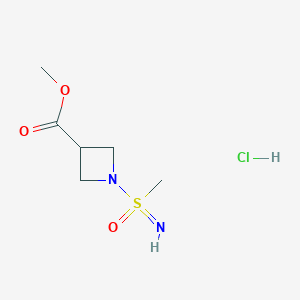

Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 . It is also known as "methyl 3-azetidinecarboxylate hydrochloride" . This compound is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 151.59 . and a boiling point of 187°C to 192°C . It is soluble in water .Applications De Recherche Scientifique

Prodrug Development and Enhancements

One notable application is in the development of prodrugs, such as strategies for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) to treat HIV infection. These strategies aim to overcome AZT's limitations by improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties. The ester conjugates, including cyclic 5'-O-carboxylic acids and amino acids derivatives, are highlighted for their potential to be converted to AZT or its monophosphate, thereby prolonging its duration of action and decreasing toxicity (Parang, Wiebe, & Knaus, 2000).

Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives is another crucial area of research. Studies have described the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, serving as tools for studying peptide activity. Such endeavors enhance our understanding of the influence of conformation on peptide activity, illustrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).

Investigating Hydrolytic Degradation

Research on the hydrolytic degradation of chemicals, such as the herbicide azimsulfuron, involves Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride. These studies are crucial for understanding the environmental impact of such compounds, focusing on the formation of metabolites under different pH conditions and their identification through advanced analytical techniques (Boschin et al., 2007).

Safety and Hazards

“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to be stored under inert gas and away from moisture .

Propriétés

IUPAC Name |

methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)5-3-8(4-5)12(2,7)10;/h5,7H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQXZRNTNJOZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)

![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)